1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine
説明
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with methyl groups at positions 1 and 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 7. The dioxaborolane group, a boronic ester, is critical for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science applications . This compound is synthesized via palladium-catalyzed coupling, as demonstrated in the preparation of PDE4B radioligands for positron emission tomography (PET) imaging . Its structural uniqueness lies in the combination of steric hindrance from dimethyl groups and the reactivity of the boronic ester, making it valuable for targeted drug development .
特性
IUPAC Name |
1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-8-18-9-12(7-13(18)11(2)17-10)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYYDHZFPWMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C(C3=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and catalysts.
作用機序
The mechanism by which 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The pyrrolo[1,2-a]pyrazine core provides a rigid framework that enhances the compound’s stability and reactivity .
類似化合物との比較
Structural Features and Key Functional Groups
The pyrrolo[1,2-a]pyrazine core consists of a fused five-membered pyrrole and six-membered pyrazine ring. Key structural elements include:
- 7-Position dioxaborolane : A boronic ester enabling cross-coupling reactions. This group is stable under inert conditions but reactive in the presence of palladium catalysts .
- Electron-deficient heterocycle : The pyrazine ring’s electron-withdrawing nature directs electrophilic substitutions to specific positions, as seen in related pyrrolo[1,2-a]pyrazine derivatives .
Reactivity :
- The boronic ester participates in cross-coupling to form biaryl structures, critical in drug candidate synthesis .
- Quaternization of the non-bridgehead nitrogen in pyrrolo[1,2-a]pyrazine derivatives generates N-ylides, enabling 1,3-dipolar cycloadditions .
Comparison with Similar Compounds
生物活性
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . It has a molecular weight of 222.09 g/mol and a density of approximately 1.04 g/cm³ . The structure includes a pyrrolo[1,2-a]pyrazine moiety which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities including:
- Anticancer properties : Pyrazole derivatives have been shown to inhibit various cancer cell lines.
- Anti-inflammatory effects : Some derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial activity : Certain pyrazole compounds demonstrate effectiveness against bacterial and fungal strains.
- Kinase Inhibition : The compound may act as a kinase inhibitor. Kinases are critical in regulating cell signaling pathways involved in cell division and growth. Inhibiting these enzymes can lead to reduced proliferation of cancer cells.
- Cell Cycle Regulation : By targeting specific kinases involved in cell cycle regulation (e.g., PKMYT1), the compound may induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate ROS levels in cells, impacting apoptosis and survival pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of pyrazole derivatives, it was found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Kinase Inhibition
A recent investigation into the compound's ability to inhibit PKMYT1 demonstrated an IC50 value in the low micromolar range. This suggests that the compound may serve as a promising lead for developing selective kinase inhibitors for cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 1,3-dimethyl-7-(dioxaborolan) pyrrolo[1,2-a]pyrazine?
- Methodological Answer : The synthesis typically involves two key steps: (1) construction of the pyrrolo[1,2-a]pyrazine core and (2) introduction of the boronic ester group. For the core structure, cyclocondensation of aminopyrrole derivatives with diketones or α-halo carbonyl compounds is widely used . The boronic ester is introduced via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and dioxane solvent at 80–100°C) .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | CH₃COCH₂Br, Et₃N, DMF, 60°C | 65–75 | |
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 50–60 |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrrolo[1,2-a]pyrazine core shows distinct signals: aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.3–2.1 ppm), and the dioxaborolan moiety (quaternary carbons at δ 80–85 ppm) .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z [M+H]⁺ matching the theoretical mass (C₁₆H₂₄BN₃O₂: 325.19 g/mol) confirms purity. Fragmentation patterns should align with the boronic ester group (e.g., loss of Bpin) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates in borylation reactions. For example, Gibbs free energy profiles for Pd-catalyzed steps identify rate-limiting stages (e.g., oxidative addition of aryl halides). Molecular dynamics simulations can model solvent effects (e.g., dioxane vs. THF) to improve yields .
- Example Workflow :
Use Gaussian or ORCA for DFT optimization.
Validate with experimental yields (e.g., 60% vs. simulated 65% efficiency).
Adjust ligand choice (e.g., XPhos vs. SPhos) based on steric maps .
Q. How to resolve contradictions in cross-coupling reactivity data for this boronic ester?
- Methodological Answer : Conflicting Suzuki-Miyaura coupling results (e.g., low yields with electron-rich aryl halides) may arise from protodeboronation or steric hindrance. To address this:
Q. What strategies enable selective functionalization of the pyrrolo[1,2-a]pyrazine core?
- Methodological Answer : Selective C–H functionalization at the 7-position (boron-bearing site) is achieved via directed ortho-metalation (DoM) using LDA/TMP bases. For example:
- Nitration : Use AgNO₃/HNO₃ at 0°C to introduce NO₂ groups without cleaving the boronic ester .
- Halogenation : NBS/radical initiators selectively brominate the α-position to boron .
Data Analysis & Experimental Design
Q. How to design a kinetic study for the hydrolysis stability of the boronic ester group?
- Methodological Answer :
- Protocol :
Prepare buffered solutions (pH 5–9).
Monitor hydrolysis via ¹¹B NMR (appearance of B(OH)₃ at δ 18 ppm).
Calculate rate constants (k) using pseudo-first-order kinetics.
Q. What are the limitations of X-ray crystallography for this compound, and how can they be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
